

2-(1-(Thiophen-2-yl)ethylidene)malononitrile

physical properties

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Compound of Interest

Compound Name: 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

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An In-depth Technical Guide to the Physical Properties of **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**

Introduction

2-(1-(Thiophen-2-yl)ethylidene)malononitrile, a derivative of malononitrile, is a compound of significant interest in synthetic organic chemistry. As a functionalized thiophene, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds and materials with potential applications in pharmaceuticals and materials science.^[1] Its structure, arising from the Knoevenagel condensation of 2-acetylthiophene and malononitrile, features a unique combination of a thiophene ring, an ethylidene bridge, and two cyano groups, which dictate its chemical reactivity and physical characteristics.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**, designed for researchers, scientists, and professionals in drug development. The document outlines key physicochemical data, spectroscopic profiles for characterization, and standardized protocols for experimental validation, ensuring a foundation of scientific integrity and practical utility.

Chemical Structure and Identifiers

A precise understanding of the compound's identity is foundational for any research endeavor. The following section details its structural representation and key identifiers.

Caption: Chemical Structure of **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**.

Identifier	Value
IUPAC Name	2-(1-(Thiophen-2-yl)ethylidene)propanedinitrile[2]
Synonyms	2-[1-(2-Thienyl)ethylidene]malononitrile, (1-(2-Thienyl)ethylidene)malononitrile[3]
CAS Number	10432-44-7[3][4]
Molecular Formula	C ₉ H ₆ N ₂ S[3][4]
Molecular Weight	174.22 g/mol [3][4]
Monoisotopic Mass	174.02516 Da[2]
InChI Key	IVSVAOOOAGLVJQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and application. The data below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
Physical Form	Solid. May appear as a brown solid or oil.[3]	[3]
Melting Point	88 - 90 °C	[3][4]
Boiling Point	296.3 ± 25.0 °C (Predicted)	[3][4]
Density	1.219 ± 0.06 g/cm ³ (Predicted)	[3][4]
Solubility	While specific data is not available, similar structures like benzylidene malononitrile are soluble in organic solvents such as ethanol, acetone, and dichloromethane, with limited solubility in water.[5]	[5]
Purity	Commercially available at >95% purity.	

Expert Insights: The predicted boiling point and density suggest a stable organic solid under standard laboratory conditions. The melting point range of 88-90°C is a key specification for identity and purity confirmation.[3][4] The presence of both a somewhat nonpolar thiophene ring and polar nitrile groups suggests that solubility will be highest in moderately polar organic solvents, a common characteristic for such molecules.[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the molecular structure and purity of a compound. Below are the expected analytical signatures for **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule, confirming the presence of the thiophene ring and the ethylidene methyl group.

- Reported Data (400 MHz, CDCl_3): δ 8.05 (d, $J=4.0$ Hz, 1H), 7.80 (d, $J=4.8$ Hz, 1H), 7.80 (t, $J=4.4$ Hz, 1H), 2.71 (s, 3H).[3]
- Interpretation: The signals between 7.80-8.05 ppm are characteristic of the protons on the thiophene ring. The singlet at 2.71 ppm corresponds to the three protons of the methyl (CH_3) group.[3]
- ^{13}C NMR (Carbon NMR): Carbon NMR is crucial for confirming the carbon framework of the molecule, including the quaternary carbons of the nitrile groups and the double bond. While specific published data for this exact compound is sparse, related structures show characteristic peaks for the nitrile carbons ($\text{C}\equiv\text{N}$) around 112-115 ppm and for the olefinic carbons ($\text{C}=\text{C}$) between 80-160 ppm.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic peak is from the nitrile groups.

- Expected Absorption: A strong, sharp absorption band is expected in the region of 2220-2230 cm^{-1} , which is characteristic of the $\text{C}\equiv\text{N}$ stretching vibration.[8] Additional peaks corresponding to $\text{C}=\text{C}$ stretching from the thiophene ring and the alkene bond, as well as C-H stretching, would also be present.

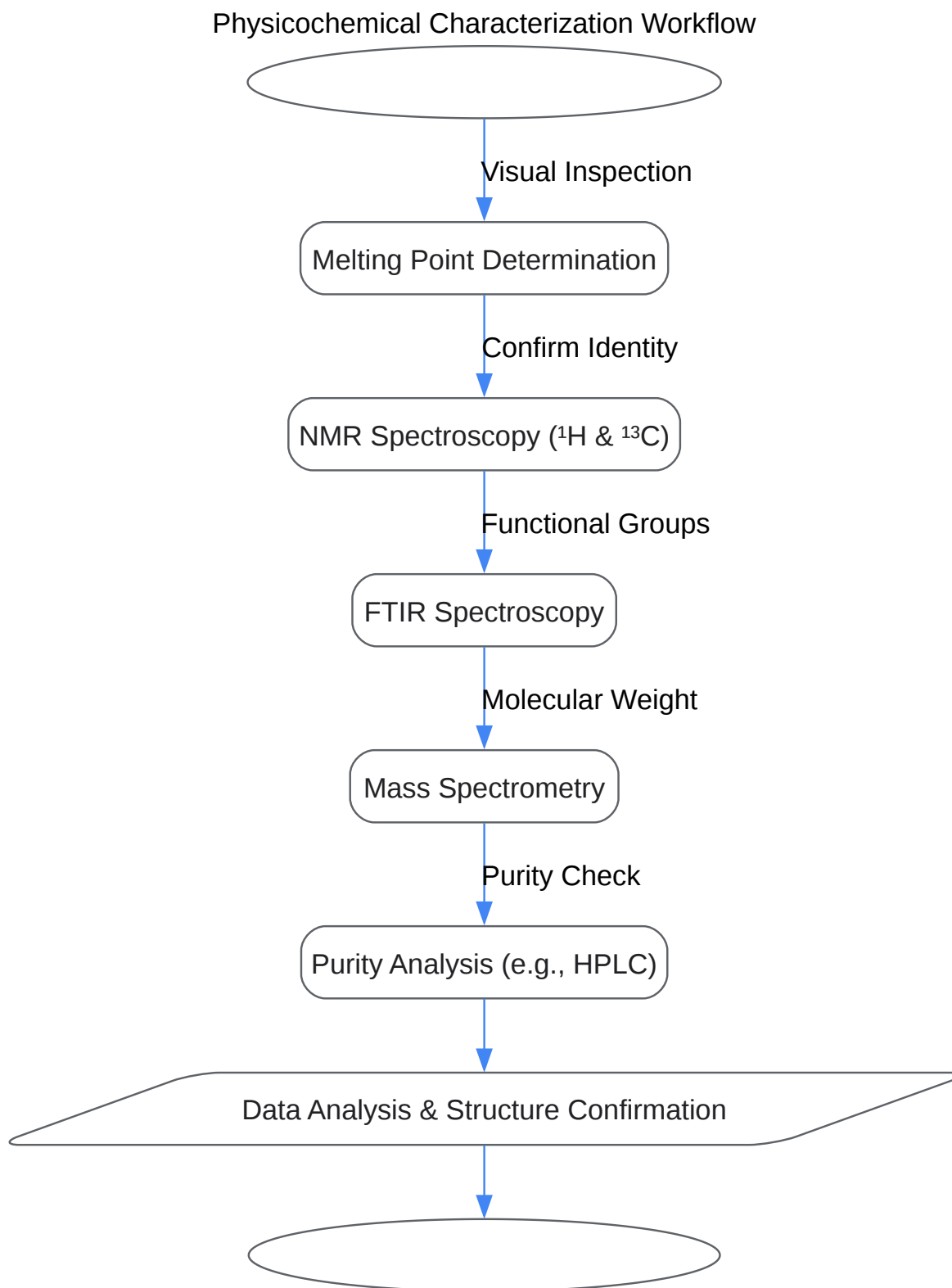
Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure.

- Expected Molecular Ion Peak $[\text{M}]^+$: An m/z value corresponding to the molecular weight (approx. 174.03) would be expected, consistent with the monoisotopic mass of 174.02516 Da.[2]

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following protocols outline standard procedures for verifying the physical properties of **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**.



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Caption: A generalized workflow for the comprehensive characterization of a chemical compound.

Protocol 1: Melting Point Determination

- **Sample Preparation:** Place a small, dry amount of the crystalline compound into a capillary tube, ensuring it is packed to a height of 2-3 mm.
- **Apparatus Setup:** Insert the capillary tube into a calibrated digital melting point apparatus.
- **Heating:** Begin heating at a moderate rate (e.g., 10-15 °C/min) for a preliminary scan. For a precise measurement, repeat with a fresh sample, heating rapidly to about 15 °C below the expected melting point, then reducing the rate to 1-2 °C/min.
- **Observation:** Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For **2-(1-(Thiophen-2-yl)ethylidene)malononitrile**, this should be within the 88-90 °C range.[3]

Protocol 2: ¹H NMR Spectrum Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube into the spectrometer's spinner and insert it into the NMR probe.
- **Tuning and Shimming:** Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to achieve optimal homogeneity and resolution.
- **Acquisition:** Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

- Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to confirm the structure.

Handling, Storage, and Safety

For longevity and safe handling of the compound, the following practices are recommended:

- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, ideally between 2-8°C and protected from light.[3]
- Safety: Based on available supplier information, the compound is classified with the GHS07 pictogram (Warning).[3] It may cause skin irritation or allergic reactions (H317) and serious eye irritation (H319).[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.

Conclusion

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a well-characterized solid with distinct physical and spectroscopic properties. Its melting point of 88-90 °C and its unique NMR signature provide clear benchmarks for identity and purity assessment. Understanding these fundamental characteristics is paramount for its effective use in research and development, enabling scientists to confidently employ it in the synthesis of novel molecules for a range of scientific applications.

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